N-[(5-bromothiophen-2-yl)methyl]-1,3-benzodioxol-5-amine
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Overview
Description
N-[(5-bromothiophen-2-yl)methyl]-1,3-benzodioxol-5-amine is a compound that features a benzodioxole ring fused with a brominated thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromothiophen-2-yl)methyl]-1,3-benzodioxol-5-amine typically involves the reaction of 5-bromothiophene-2-carbaldehyde with 1,3-benzodioxole-5-amine under specific conditions. The reaction is often carried out in the presence of a suitable base and solvent, such as potassium carbonate in dimethylformamide (DMF), followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Additionally, industrial processes may incorporate continuous flow techniques and advanced purification methods to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromothiophen-2-yl)methyl]-1,3-benzodioxol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced amine or alcohol derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N-[(5-bromothiophen-2-yl)methyl]-1,3-benzodioxol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers
Mechanism of Action
The mechanism of action of N-[(5-bromothiophen-2-yl)methyl]-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[(5-bromothiophen-2-yl)methyl]-N-methylamine
- 5-Bromo-2-thienylboronic acid
- Tris(5-bromothiophen-2-yl)-1,3,5-triazine
Uniqueness
N-[(5-bromothiophen-2-yl)methyl]-1,3-benzodioxol-5-amine is unique due to the presence of both a benzodioxole ring and a brominated thiophene moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-1,3-benzodioxol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c13-12-4-2-9(17-12)6-14-8-1-3-10-11(5-8)16-7-15-10/h1-5,14H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAIINJUXMOBTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NCC3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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